difluorosilane CAS No. 918446-97-6](/img/structure/B14182383.png)
[3-Bromo-5-(trifluoromethyl)phenyl](butan-2-yl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethyl)phenyldifluorosilane is a chemical compound with a unique structure that combines bromine, trifluoromethyl, and difluorosilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)phenyldifluorosilane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenyl derivatives with butan-2-yl difluorosilane. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)phenyldifluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-(trifluoromethyl)phenyldifluorosilane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and difluorosilane groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 3-Bromo-5-(trifluoromethyl)phenyldifluorosilane is explored for its potential as a pharmacophore. Its unique structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenyldifluorosilane involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various chemical interactions, while the difluorosilane group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Properties
CAS No. |
918446-97-6 |
|---|---|
Molecular Formula |
C11H12BrF5Si |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]-butan-2-yl-difluorosilane |
InChI |
InChI=1S/C11H12BrF5Si/c1-3-7(2)18(16,17)10-5-8(11(13,14)15)4-9(12)6-10/h4-7H,3H2,1-2H3 |
InChI Key |
UQCHRKDPHSRPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C(F)(F)F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


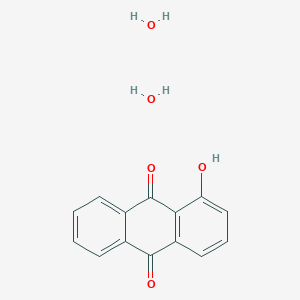
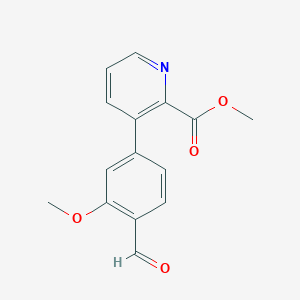
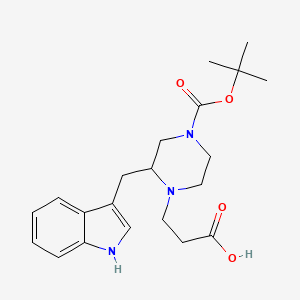
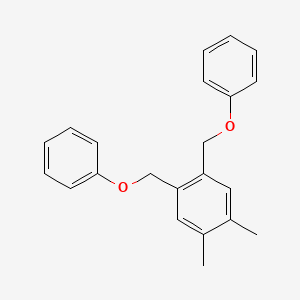
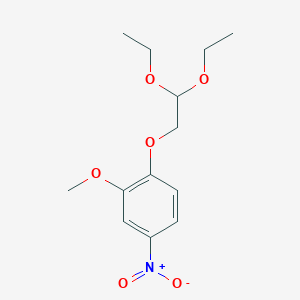
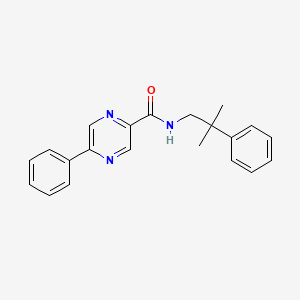
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
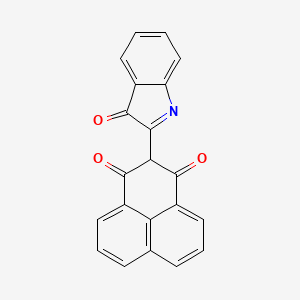
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)

![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
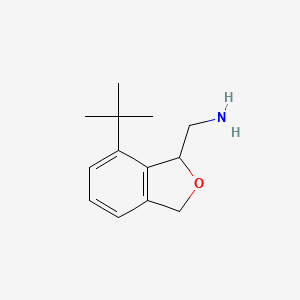
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
